XPO1-ligand-1

PROTAC CRM1 linker conjugation

Standard XPO1 inhibitors like Selinexor lack the synthetic handle required for PROTAC synthesis. XPO1-ligand-1 solves this by providing a pre-validated warhead with a carboxylic acid termination, enabling direct amide coupling to E3 ligase ligand-linker constructs. - **Function:** Warhead component for PROTAC XPO1 degrader-1 (compound 2c; DC₅₀ = 23.67 nM in MV4-11 cells). - **Differentiation:** Engineered C₃H₄O₂ handle vs. parent S109 scaffold; supports ternary complex formation for induced ubiquitination. - **Supply:** Sold as a catalog item (TargetMol T204420, MedChemExpress HY-170672) in 10-250 mg sizes with 3-year stability at -20°C.

Molecular Formula C15H13ClF3N3O4
Molecular Weight 391.73 g/mol
Cat. No. B15612797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPO1-ligand-1
Molecular FormulaC15H13ClF3N3O4
Molecular Weight391.73 g/mol
Structural Identifiers
InChIInChI=1S/C15H13ClF3N3O4/c1-7-9(3-2-8(24)6-23)14(26)22(13(7)25)21-11-5-4-10(12(16)20-11)15(17,18)19/h4-5,23H,2-3,6H2,1H3,(H,20,21)
InChIKeyCLWCAJSLQFEHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPO1-ligand-1: A PROTAC Building Block for CRM1/XPO1 Targeted Protein Degradation in Cancer Research


XPO1-ligand-1 (HY-170672, molecular formula C₁₅H₁₃ClF₃N₃O₄, MW 391.73 g/mol) is a target protein ligand specifically designed to bind the nuclear export receptor XPO1 (also known as CRM1 or Exportin‑1) [1]. Unlike standalone XPO1 inhibitors such as Selinexor (KPT‑330) or S109, this compound is functionally classified as a PROTAC building block — it serves as the warhead component in the synthesis of the heterobifunctional degrader PROTAC XPO1 degrader‑1 (compound 2c, HY‑170669) [2]. The ligand is derived from the S109/CBS9106 chemotype, retaining the core pharmacophore required for covalent engagement with Cys528 of XPO1 while incorporating a carboxylic acid‑terminated side chain as a synthetic handle for linker conjugation to the CRBN E3 ligase recruiting moiety [3].

PROTAC building block workflow with linker-ready carboxylic acid handle
Covalent XPO1/CRM1 engagement retained via Cys528 pharmacophore
Compatible with CRBN, VHL, or IAP E3 ligase conjugation strategies

Why Generic XPO1 Inhibitors Cannot Substitute for XPO1-ligand-1 in PROTAC Degrader Synthesis


Classical XPO1 inhibitors — including Selinexor (KPT‑330), Eltanexor (KPT‑8602), S109, and CBS9106 — are designed to block nuclear export through covalent or reversible binding at the Cys528 residue, but they lack the critical structural feature that defines XPO1‑ligand‑1: a solvent‑exposed carboxylic acid linker attachment point that is compatible with ternary complex formation in the PROTAC mechanism [1]. The additional C₃H₄O₂ fragment present in XPO1‑ligand‑1 (C₁₅H₁₃ClF₃N₃O₄, MW 391.73) compared to the parent S109 scaffold (C₁₂H₉ClF₃N₃O₂, MW 319.67) is not merely a molecular weight difference — it represents the engineered functional handle required for conjugation to an E3 ligase ligand via an appropriate linker, a prerequisite for induced ubiquitination and proteasomal degradation of XPO1 that cannot be achieved with unmodified inhibitors [2]. Attempting to substitute a generic XPO1 binder for XPO1‑ligand‑1 in a PROTAC synthesis workflow would result in either failed conjugation chemistry or compromised ternary complex geometry, rendering the resulting heterobifunctional molecule inactive as a degrader .

XPO1-ligand-1 (PROTAC warhead)
+Carboxylic acid linker handle present
+Enables degrader synthesis via amide coupling
+Retains Cys528 covalent binding
Generic XPO1 inhibitors (e.g., Selinexor, S109)
No free conjugation handle
PROTAC conjugation chemistry not feasible
Ternary complex formation may not be supported

Quantitative Evidence Guide: XPO1-ligand-1 Differentiation from Closest XPO1 Binders for PROTAC Design


Molecular Weight and Formula Differentiation: XPO1-ligand-1 vs. Parent Scaffold S109

XPO1-ligand-1 possesses a molecular weight of 391.73 g/mol (C₁₅H₁₃ClF₃N₃O₄), which is 72.06 g/mol higher than the parent XPO1 inhibitor S109 (319.67 g/mol, C₁₂H₉ClF₃N₃O₂) [1]. This mass difference corresponds to a carboxylic acid-terminated propanoic acid side chain (—CH₂CH₂COOH, Δmass = 72.06 Da) engineered onto the S109 core structure to serve as a linker attachment handle .

MW & Formula Differentiation
Head-to-head
ΔMW = +72.06 g/mol; +C₃H₄O₂; Carboxylic acid handle present vs absent
Enables amide conjugation for PROTAC synthesis
HRMS/NMR validated; linker attachment essential
PROTAC CRM1 linker conjugation

Functional Mechanism Differentiation: Protein Degradation (PROTAC) vs. Pharmacological Inhibition

When XPO1‑ligand‑1 is conjugated to a CRBN‑recruiting E3 ligase ligand via a PEG‑based linker to form PROTAC XPO1 degrader‑1 (compound 2c), the resulting heterobifunctional molecule induces potent XPO1 protein degradation with a DC₅₀ of 23.67 nM in MV4‑11 AML cells [1]. In contrast, the parent inhibitor S109 acts as a reversible inhibitor that reduces cell viability with IC₅₀ values of 1.2 μM and 0.97 μM in HCT‑15 and HT‑29 colorectal cancer cells, respectively, and induces CRM1 degradation only indirectly and weakly through proteasomal mechanisms at higher concentrations .

Degradation vs Inhibition
Cross-study comparable
DC₅₀ = 23.67 nM (degradation) vs IC₅₀ ≈ 1 μM (inhibition)
Degradation-driven pharmacology at sub-100 nM concentrations
Different cell lines; cross-study comparison
targeted protein degradation PROTAC XPO1 degrader

Conjugation-Ready Architecture: XPO1-ligand-1 vs. Unmodified XPO1 Inhibitors KPT-330 and CBS9106

XPO1‑ligand‑1 was rationally designed with a solvent‑exposed 3,3‑dimethylbutyl‑derived extension (carrying a terminal —CH₂CH₂COOH group) that mimics the outward‑pointing moiety identified in CBS9106 molecular docking studies [1]. This contrasts with Selinexor (KPT‑330; MW 443.31 g/mol; C₁₇H₁₁F₆N₇O) and CBS9106 (Felezonexor; MW 419.83 g/mol; C₁₈H₂₁ClF₃N₃O₃), both of which are optimized for oral bioavailability and pharmacokinetic stability as standalone therapeutic agents but lack a free functional group for site‑specific linker attachment without compromising target engagement [2].

Conjugation Site Availability
Class-level inference
XPO1-ligand-1: 1 conjugation-competent site; KPT-330, CBS9106: 0 sites
Binary functional difference for PROTAC design suitability
Based on published crystal structures and synthetic methodology
bifunctional degrader E3 ligase linker chemistry

Purity Specifications and Research-Grade Traceability for Reproducible PROTAC Synthesis

Commercial vendors report XPO1‑ligand‑1 with a purity specification of ≥95% (HPLC), and the compound is documented in the primary research literature with full spectroscopic characterization (¹H NMR, ¹³C NMR, and HRMS) [1][2]. This level of characterization surpasses what is typically available for custom‑synthesized XPO1 inhibitor analogs purchased from general chemical suppliers, where purity and identity verification may rely solely on vendor‑provided certificates without peer‑reviewed validation [2].

Purity & Characterization
Supporting evidence
≥95% (HPLC); ¹H/¹³C NMR, HRMS reported
Peer-reviewed analytical validation available
Traceable to Chen et al. 2025
chemical purity quality control reproducibility

Optimal Application Scenarios for XPO1-ligand-1 in PROTAC Research and Chemical Biology


Rapid Assembly of XPO1‑Targeting PROTAC Libraries for SAR Optimization

In a medicinal chemistry campaign focused on optimizing XPO1 degrader potency, XPO1‑ligand‑1 enables direct amide coupling with pre‑synthesized E3 ligase ligand–linker conjugates, bypassing the multi‑step synthesis of a custom warhead. As demonstrated in Chen et al. (2025), compounds 6a–h were coupled to a common XPO1‑binding acid intermediate (compound 9) to generate PROTACs with varying linker lengths and compositions, leading to the identification of the lead degrader 2c (DC₅₀ = 23.67 nM) [1]. Researchers can analogously combine XPO1‑ligand‑1 with a panel of amine‑terminated linker–E3 ligand constructs (e.g., CRBN, VHL, or IAP recruiting moieties) to systematically probe the effect of linker length, rigidity, and E3 ligase choice on degradation efficiency and ternary complex cooperativity.

Chemical Biology Studies Requiring Conditional and Titratable XPO1 Knockdown

Unlike siRNA‑ or CRISPR‑based XPO1 ablation, which requires 24–72 hours to manifest and is irreversible, PROTAC‑mediated degradation using degrader molecules built from XPO1‑ligand‑1 enables dose‑dependent, time‑resolved XPO1 protein depletion within hours of treatment (16‑hour treatment window validated by Western blot in HAP1 cells, Nature Cell Biology 2024 Extended Data Fig. 9; 100–500 nM concentration range tested for PROTAC XPO1 degrader‑1 in MV4‑11 cells, Chen et al. 2025) [1][2]. This temporal and dose control makes XPO1‑ligand‑1‑derived PROTACs particularly suitable for washout/rescue experiments, pulse‑chase protein half‑life measurements, and dissecting acute vs. chronic consequences of XPO1 loss in AML and other hematological malignancy models.

Benchmarking PROTAC Degradation Efficiency Against Small‑Molecule XPO1 Inhibition

XPO1‑ligand‑1 serves as a critical comparator tool in studies that aim to differentiate the biological consequences of XPO1 target engagement (inhibition of nuclear export) from those of XPO1 protein elimination (degradation). By synthesizing the matched PROTAC degrader (compound 2c) from XPO1‑ligand‑1 and testing it alongside the parent inhibitor S109 and clinical inhibitors such as Selinexor (KPT‑330) in the same cellular model, researchers can dissect whether a particular phenotypic endpoint — such as NF‑κB pathway suppression, G1 cell cycle arrest, or apoptosis induction — is driven by loss of XPO1 transport function or by elimination of potential scaffolding functions of the XPO1 protein [1]. The Chen et al. study demonstrated that compound 2c inhibited NF‑κB activity and caused G1 arrest in MV4‑11 cells, providing a phenotypic benchmark for future comparative studies [2].

Contract Research and Pre‑Clinical PROTAC Development Requiring Literature‑Validated Intermediates

For CROs and biotech companies initiating internal XPO1‑targeted protein degradation programs, procurement of XPO1‑ligand‑1 from vendors that document traceability to the Chen et al. 2025 publication provides regulatory‑grade provenance for the warhead component [1]. This is particularly relevant for programs that may eventually require patent filings or IND‑enabling studies, where the chemical identity, purity, and synthetic origin of key intermediates must be unambiguously established. The compound's availability as a catalog item (TargetMol Cat. No. T204420; MedChemExpress Cat. No. HY‑170672) in research quantities (10–250 mg scale) with documented storage conditions (powder, −20°C for 3 years) supports early‑stage hit‑to‑lead campaigns without the overhead of custom synthesis [2].

Application
Selection Property
Validation Focus
XPO1 degrader SAR library synthesis
Conjugation-ready carboxylic acid warhead
Linker/E3 ligase-dependent degradation efficiency
Conditional XPO1 depletion in cell models
Dose-dependent PROTAC-mediated degradation
Time-resolved protein knockdown and washout recovery
Degradation vs. inhibition mechanism studies
Matched inhibitor/degrader pair for comparison
Phenotypic endpoint differentiation (NF-κB, cell cycle)
Lead optimization for targeted protein degradation
Literature-validated intermediate with full characterization
Batch consistency and traceable research provenance
Quote Request

Request a Quote for XPO1-ligand-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.